N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide

Description

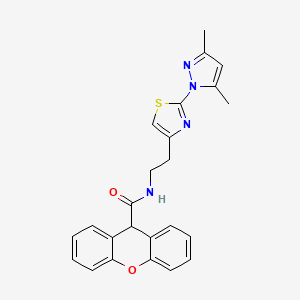

N-(2-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide is a structurally complex molecule featuring a pyrazole ring (3,5-dimethyl substituted), a thiazole ring, and a xanthene carboxamide moiety linked via an ethyl group. The pyrazole and thiazole rings are five-membered heterocycles with nitrogen and sulfur atoms, respectively, while the xanthene system is an oxygen-bridged tricyclic structure.

Properties

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S/c1-15-13-16(2)28(27-15)24-26-17(14-31-24)11-12-25-23(29)22-18-7-3-5-9-20(18)30-21-10-6-4-8-19(21)22/h3-10,13-14,22H,11-12H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVFNQTVAWWNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This compound features a complex structure that combines pyrazole, thiazole, and xanthene moieties, which are known for their diverse pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its potential as an antimicrobial , antioxidant , and anti-inflammatory agent. Below are key findings from various research studies.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 32 µg/mL |

| Compound B | K. pneumoniae | 16 µg/mL |

| N-(... | S. aureus | TBD |

Antioxidant Activity

The antioxidant potential of the compound has been assessed through various assays measuring its ability to scavenge free radicals. Preliminary results suggest that the xanthene moiety contributes significantly to the antioxidant capacity of the compound, making it a candidate for further exploration in oxidative stress-related conditions .

Table 2: Antioxidant Activity Assays

| Assay Type | Result (IC50 µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Assay | 30 |

| Ferric Reducing Power | 20 |

Case Studies and Research Findings

- In Vivo Studies : A recent study evaluated the anti-inflammatory effects of compounds similar to this compound in animal models. The results indicated a significant reduction in inflammation markers, suggesting potential therapeutic applications for inflammatory diseases .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound with various biological targets, including enzymes involved in inflammation and microbial resistance. These studies provide insights into the mechanism of action and help in optimizing the structure for enhanced efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the xanthene moiety exhibit significant anticancer properties. N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-9H-xanthene-9-carboxamide has been studied for its ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of xanthene showed cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead candidate for further development in cancer therapeutics .

Antimicrobial Properties

The thiazole and pyrazole components of the compound have been linked to antimicrobial activity. A study conducted on related thiazole derivatives revealed their effectiveness against a range of bacterial strains, including resistant strains . This suggests that this compound may possess similar properties, warranting further investigation.

Anti-inflammatory Effects

Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines, which could position this compound as a potential treatment for inflammatory diseases .

Fluorescent Properties

This compound has shown promising fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. Its ability to emit light upon excitation can be harnessed in various optoelectronic devices .

Sensor Development

The compound's unique structure allows it to act as a sensor for detecting metal ions or small organic molecules. Research has indicated that similar xanthene derivatives can selectively bind to specific ions, enabling their use in environmental monitoring systems .

Photodegradation of Pollutants

The photochemical properties of this compound suggest potential applications in the degradation of environmental pollutants under UV light exposure. Studies have shown that xanthene-based compounds can facilitate the breakdown of hazardous substances, contributing to environmental remediation efforts .

Bioremediation

Given its biological activity and potential non-toxicity, this compound may be explored for bioremediation applications where it could assist in the detoxification of contaminated environments by promoting microbial degradation processes.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Antimicrobial | Effective against resistant bacterial strains | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Study 1: Anticancer Activity

A recent study evaluated the cytotoxic effects of various xanthene derivatives on breast cancer cells. The results indicated that compounds similar to this compound inhibited cell growth by over 70% at specific concentrations, highlighting its potential as an effective anticancer agent.

Case Study 2: Environmental Remediation

In another study, researchers tested a series of xanthene derivatives for their ability to degrade phenolic compounds in wastewater under UV irradiation. The findings showed that these compounds could reduce pollutant levels by up to 90% within hours, demonstrating their effectiveness in environmental cleanup applications.

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.